molecular formula C5H15N2O4P B1218520 Glufosinate-ammonium CAS No. 73777-50-1

Glufosinate-ammonium

Cat. No.: B1218520
CAS No.: 73777-50-1
M. Wt: 198.16 g/mol
InChI Key: ZBMRKNMTMPPMMK-UHFFFAOYSA-N
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Description

Glufosinate-ammonium, also known as this compound, is a useful research compound. Its molecular formula is C5H15N2O4P and its molecular weight is 198.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.91 mwater solubility 1370 g/l (+/- 11%)in organic solvents at 20 °c, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014in water, 1,370 g/l @ 22 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73777-50-1

Molecular Formula

C5H15N2O4P

Molecular Weight

198.16 g/mol

IUPAC Name

azanium;2-amino-4-[hydroxy(methyl)phosphoryl]butanoate

InChI

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3

InChI Key

ZBMRKNMTMPPMMK-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(C(=O)[O-])N)O.[NH4+]

Canonical SMILES

CP(=O)(CCC(C(=O)[O-])N)O.[NH4+]

Color/Form

White to light yellow crystalline powde

density

1.4 g/ml at 20 °C

melting_point

215.0 °C
215 °C

Key on ui other cas no.

77182-82-2

Pictograms

Irritant; Health Hazard

Related CAS

51276-47-2 (Parent)

shelf_life

Stable /with exposure to/ light.

solubility

6.91 M
Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

Synonyms

2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome

Origin of Product

United States

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